5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol
Overview
Description
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[741110,1303,7]pentadeca-3,6-dien-9-ol is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the tetracyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, influencing their activity and resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares some structural similarities but differs in its functional groups and applications.
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane: Another similar compound with a different core structure and distinct chemical properties.
Uniqueness
5,11,15-Trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol stands out due to its unique tetracyclic structure and the presence of multiple functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
5,11,15-trioxa-2,4,6,8-tetrazatetracyclo[7.4.1.110,13.03,7]pentadeca-3,6-dien-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-8-1-3(4-2-14-7(8)15-4)9-5-6(10-8)12-16-11-5/h3-4,7,13H,1-2H2,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQUVJWOCXZPMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3COC(C1(NC4=NON=C4N2)O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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